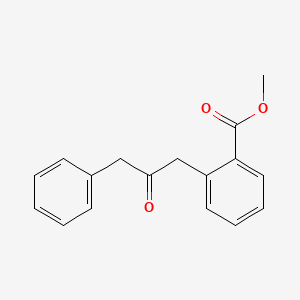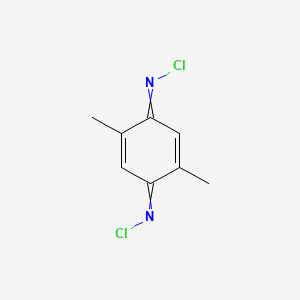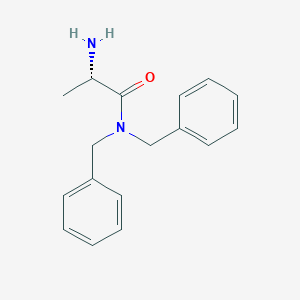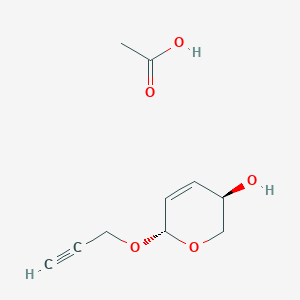
acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol is a complex organic compound that features both acetic acid and a pyran ring structure This compound is notable for its unique combination of functional groups, which include an acetic acid moiety and a prop-2-ynoxy group attached to a dihydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol typically involves multiple steps, starting with the preparation of the dihydropyran ring. One common method involves the cyclization of a suitable precursor, such as a hydroxyalkene, under acidic conditions to form the dihydropyran ring. The prop-2-ynoxy group can then be introduced through an etherification reaction, where a propargyl alcohol is reacted with the dihydropyran intermediate in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form acetic anhydride or other oxidized derivatives.
Reduction: The prop-2-ynoxy group can be reduced to form a propoxy group.
Substitution: The hydroxyl group on the dihydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Acetic anhydride, carbon dioxide, and water.
Reduction: Propoxy-dihydropyran derivatives.
Substitution: Various substituted dihydropyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors that interact with its functional groups. The prop-2-ynoxy group may play a role in binding to specific active sites, while the dihydropyran ring could influence the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Compounds with a five-membered ring containing sulfur and nitrogen atoms.
Azepines: Seven-membered heterocycles with one nitrogen atom.
2,4-Dichlorophenoxyacetic acid: A synthetic plant hormone used as a herbicide.
Uniqueness
Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol is unique due to its combination of an acetic acid moiety, a prop-2-ynoxy group, and a dihydropyran ring
Propriétés
Numéro CAS |
229015-43-4 |
|---|---|
Formule moléculaire |
C10H14O5 |
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C8H10O3.C2H4O2/c1-2-5-10-8-4-3-7(9)6-11-8;1-2(3)4/h1,3-4,7-9H,5-6H2;1H3,(H,3,4)/t7-,8+;/m1./s1 |
Clé InChI |
ITPOJTRDPJZUQN-WLYNEOFISA-N |
SMILES isomérique |
CC(=O)O.C#CCO[C@@H]1C=C[C@H](CO1)O |
SMILES canonique |
CC(=O)O.C#CCOC1C=CC(CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



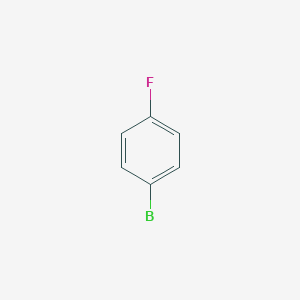
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
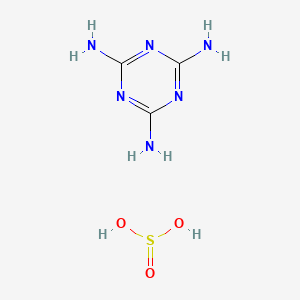
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
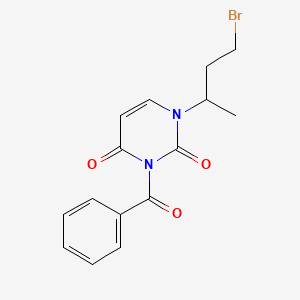
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
